

# physicochemical properties of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

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## Compound of Interest

Compound Name: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Cat. No.: B1279372

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An In-depth Technical Guide to **1-Bromo-2-chloro-5-fluoro-4-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Bromo-2-chloro-5-fluoro-4-nitrobenzene** (CAS No. 1027833-17-5) is a halogenated and nitrated aromatic compound.[1][2] Such polysubstituted benzene rings are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The specific arrangement of electron-withdrawing groups (nitro, chloro, fluoro) and the bromine atom provides multiple reactive sites for various chemical transformations. This guide summarizes the available physicochemical properties, outlines plausible experimental protocols, and provides safety information relevant to laboratory and research settings. Due to the limited availability of experimental data for this specific isomer, some information is based on computed values or data from closely related isomers.

## Physicochemical Properties

The properties of **1-Bromo-2-chloro-5-fluoro-4-nitrobenzene** are summarized below. It is important to note that while some data is reported, many physical properties like melting and boiling points are not available in the public domain and must be determined experimentally.

Table 1: Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	<b>1-Bromo-2-chloro-5-fluoro-4-nitrobenzene</b>	N/A
CAS Number	1027833-17-5	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClFNO <sub>2</sub>	[2]
Molecular Weight	254.44 g/mol	[2]
Canonical SMILES	<chem>C1=C(C(=C(C(=C1F)N(=O)[O-])Cl)Br</chem>	N/A

| Storage | Sealed in dry, 2-8°C |[2] |

Table 2: Computed Physicochemical Data Data in this table is for isomeric compounds and should be used as an estimation.

Property	Value	Isomer / Source
XLogP3	<b>3.2 - 3.6</b>	[3][4]
Topological Polar Surface Area	45.8 Å <sup>2</sup>	[3][4]
Heavy Atom Count	12	[5]

| Complexity | 189 |[3][4][6] |

## Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Bromo-2-chloro-5-fluoro-4-nitrobenzene** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most common strategy for synthesizing such polysubstituted nitroaromatics is the late-stage nitration of a suitable halogenated precursor.[7]

Plausible Synthesis Method: Electrophilic Nitration

The synthesis would likely involve the nitration of 1-bromo-2-chloro-5-fluorobenzene. The directing effects of the existing halogens would guide the incoming electrophile (the nitronium ion,  $\text{NO}_2^+$ ).

Reaction: 1-bromo-2-chloro-5-fluorobenzene +  $\text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow$  **1-Bromo-2-chloro-5-fluoro-4-nitrobenzene**

Detailed Protocol (Representative): This protocol is adapted from the synthesis of related isomers and should be considered a representative, not a validated, procedure.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath ( $0^\circ\text{C}$ ), slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion ( $\text{NO}_2^+$ ).[\[7\]](#)[\[9\]](#)
- Reaction: Slowly add the precursor, 1-bromo-2-chloro-5-fluorobenzene, to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g.,  $0^\circ\text{C}$  to room temperature) for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction and precipitate the crude product.[\[10\]](#)
- Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[\[8\]](#)
- Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure.[\[8\]](#)[\[10\]](#)
- Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[\[8\]](#)[\[10\]](#) The pure

fractions are then combined and concentrated to yield the final product.

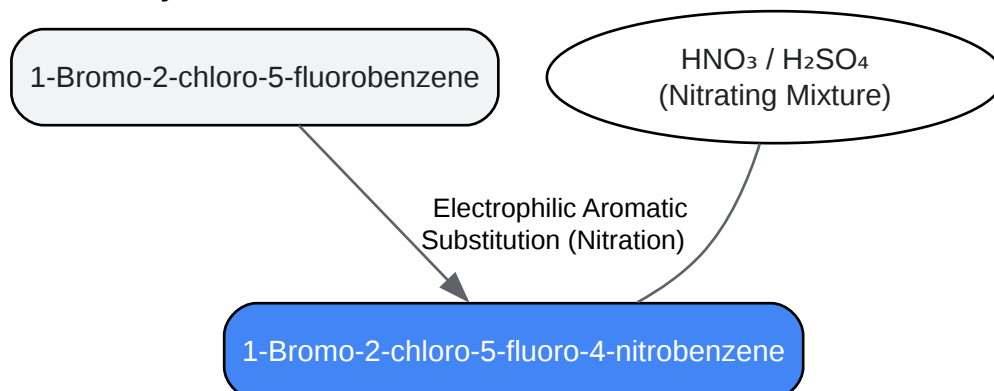
Analytical Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, commercial suppliers indicate their existence.[11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would confirm the substitution pattern on the aromatic ring.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (strong absorptions around  $1550\text{-}1500\text{ cm}^{-1}$  and  $1350\text{-}1300\text{ cm}^{-1}$ ).

## Visualizations

Diagram 1: Plausible Synthetic Pathway

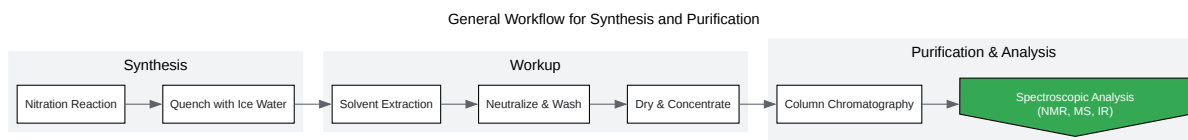
### Plausible Synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene



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Caption: A plausible synthetic route via electrophilic nitration.

Diagram 2: General Experimental Workflow



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Caption: A typical workflow for synthesis, workup, and purification.

## Biological Activity and Applications

**1-Bromo-2-chloro-5-fluoro-4-nitrobenzene** is not known to have direct biological activity or be involved in specific signaling pathways. Its primary role is as a chemical intermediate or building block. The presence of multiple reactive sites allows for its use in:

- **Pharmaceutical Synthesis:** As a precursor for creating more complex active pharmaceutical ingredients (APIs).
- **Agrochemical Development:** In the synthesis of novel pesticides and herbicides.
- **Materials Science:** For the creation of specialty dyes, pigments, and polymers.

The different halogens can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the nitro group can be readily reduced to an amine, which serves as a handle for a vast array of further chemical modifications.

## Safety and Handling

Detailed safety data for this specific isomer is not widely published. However, based on data for closely related isomers, the compound should be handled with care.<sup>[3]</sup>

Table 3: GHS Hazard Statements for Isomeric Compounds

Hazard Code	Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

| H335 | May cause respiratory irritation |

Handling Precautions:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.[2]

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